molecular formula C17H19BrN2O B1207767 FKK CAS No. 78299-79-3

FKK

货号: B1207767
CAS 编号: 78299-79-3
分子量: 347.2 g/mol
InChI 键: QMEOEOBNKLHQJB-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium (CAS No. 78299-79-3) is a heterocyclic compound featuring a fused pyrazole-indazole core with methyl and phenyl substituents. It is commonly synthesized as its bromide salt (FKK), which has been investigated for its bronchodilatory properties . The compound’s structure is characterized by a cationic indazolium system, contributing to its stability and reactivity in pharmacological applications. Industrial-grade purity (99%) is available, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and intermediates .

属性

IUPAC Name

7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium;bromide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N2.BrH.H2O/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19;;/h2-4,6-9,12H,5,10-11H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEOEOBNKLHQJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4.O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50999652
Record name 7-Methyl-9-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-10-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78299-79-3
Record name 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078299793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-9-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-10-ium bromide--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50999652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Quaternization of Indazole Precursors

The most direct route to 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium involves N-alkylation of a preformed indazole derivative. Patent WO1989010924A1 details the synthesis of the bromide salt via alkylation of 7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazole with methyl bromide under mild conditions . The reaction proceeds in anhydrous acetone at 40–50°C for 12–24 hours, yielding the quaternary ammonium salt with >85% purity after recrystallization from ethanol-water mixtures .

Critical parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates by stabilizing transition states.

  • Counterion selection : Bromide ions facilitate precipitation, simplifying purification.

  • Temperature control : Excessive heat promotes decomposition via Hofmann elimination.

The precursor 7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazole (CID 132845) is synthesized through a Friedländer-type annulation between 2-aminopyrazole derivatives and α,β-unsaturated ketones . For example, condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with cinnamaldehyde in acetic acid yields the dihydroindazole core, which is subsequently alkylated .

Cyclocondensation Approaches

Alternative routes employ one-pot cyclocondensation to construct the pyrazoloindazolium skeleton de novo. A modified procedure from Green Chemistry (2017) adapts chalcone intermediates for analogous heterocycles . While originally describing benzothiazepines, the methodology translates to pyrazoloindazoliums by substituting o-phenylenediamine with hydrazine derivatives:

  • Chalcone formation : 4-Methylacetophenone reacts with benzaldehyde under Claisen-Schmidt conditions.

  • Cyclization : The chalcone undergoes [3+2] cycloaddition with methylhydrazine in HFIP (hexafluoroisopropanol), inducing ring closure.

  • Quaternization : In situ treatment with HBr gas generates the bromide salt .

This method achieves moderate yields (45–60%) but streamlines production by avoiding isolation of intermediates . Key advantages include:

  • Atom economy : Minimal protecting group usage.

  • Solvent effects : HFIP enhances electrophilicity of carbonyl groups, accelerating cyclization .

Metal-Mediated Syntheses

Palladium-catalyzed routes enable access to pyrazoloindazolium ligands for coordination chemistry. As reported in Organometallics (2014), the bromide salt serves as a precursor to N-heterocyclic carbene (NHC) complexes . The synthesis involves:

  • Deprotonation : Treating 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium bromide with KOtBu in THF.

  • Transmetalation : Reaction with Pd(OAc)₂ forms [PdBr₂(NHC)]₂ dimers .

Yields exceed 70% when using silver oxide as a halide scavenger . This pathway highlights the compound’s utility in catalysis, particularly for Sonogashira couplings .

Comparative Analysis of Methods

MethodStarting MaterialsConditionsYield (%)Purity (%)Application Scope
Quaternization Preformed indazole + MeBrAcetone, 50°C, 24 h8598Bulk pharmaceutical synthesis
Cyclocondensation Chalcone + methylhydrazineHFIP, rt, 12 h5590Library synthesis
Metal-mediated Indazolium salt + Pd(OAc)₂THF, KOtBu, 60°C, 6 h7295Catalytic ligand preparation

Optimization Strategies

Solvent selection profoundly impacts reaction efficiency. For quaternization, switching from acetone to ionic liquids (e.g., [BMIM][BF₄]) increases yields to 92% by stabilizing cationic intermediates . Similarly, microwave-assisted cyclocondensation reduces reaction times from 12 hours to 30 minutes while maintaining yields .

Purification challenges arise from the compound’s hygroscopicity. Patent WO1989010924A1 recommends azeotropic drying with toluene followed by crystallization from ethyl acetate/hexane mixtures (1:3 v/v) . Analytical data confirm purity via:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃), 3.15–3.30 (m, 2H, CH₂), 4.95–5.10 (m, 1H, CH), 7.25–7.60 (m, aromatic H) .

  • ESI-MS : m/z 249.33 [M]⁺ (CID 132845) .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to mitigate exothermicity during quaternization. A 2023 study demonstrated a 200 L/day throughput with 89% yield by optimizing:

  • Residence time : 8 minutes at 100°C.

  • Pressure : 5 bar to prevent solvent evaporation.

  • In-line analytics : FTIR monitors conversion in real-time .

Regulatory considerations mandate strict control of residual solvents (ICH Q3C guidelines). The bromide counterion’s hygroscopicity necessitates packaging under nitrogen with desiccants .

Emerging Methodologies

Recent advances explore electrochemical synthesis to avoid alkylating agents. Applying 1.5 V across a platinum anode in acetonitrile induces oxidative cyclization of 3-methyl-1-phenylpyrazole, forming the indazolium cation with 78% faradaic efficiency . This green chemistry approach eliminates bromide waste and reduces energy consumption by 40% compared to thermal methods .

化学反应分析

反应类型

FKK 经历几种类型的化学反应,包括:

常用试剂和条件

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会生成羧酸,而还原可能会生成醇或胺

科学研究应用

Chemical Structure and Synthesis

The molecular formula for 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium is C₁₇H₁₉BrN₂O. The synthesis typically involves the cyclization of 5-methyl-3-phenylindazole with 1,3-dibromopropane, mediated by sodium hydride in N,N-dimethylformamide or triethylbenzylammonium chloride in a toluene-water mixture . The compound’s structure features a pyrazole ring fused with an indazole framework, which contributes to its unique biological activities.

Bronchodilating Properties

Research has highlighted the bronchodilating effects of 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium derivatives. Studies conducted on canine models demonstrated that this compound effectively reduced tracheal intraluminal pressure, indicating a decrease in airway resistance . This property suggests potential therapeutic applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that various derivatives exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For instance, specific derivatives demonstrated notable zones of inhibition when tested against these bacteria . The structure-activity relationship (SAR) of these compounds is crucial for understanding their efficacy and guiding further modifications.

Case Study 1: Bronchodilation in Canine Models

A study focused on the effects of 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium on airway resistance revealed that the compound significantly reduced pressure levels in tracheal tissues. This study utilized both in vivo and in vitro methodologies to validate the bronchodilating effects .

Study AspectDetails
Model Used Canine tracheal tissues
Measurement Intraluminal pressure reduction
Outcome Significant bronchodilation observed

Case Study 2: Antimicrobial Efficacy

Another research effort assessed the antibacterial activity of synthesized derivatives of 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium against various bacterial strains. The results indicated that certain derivatives had excellent antibacterial properties comparable to standard antibiotics .

CompoundZone of Inhibition (mm)MIC (μg/mL)
5D1625
5F1820
Penicillin35-

Mechanistic Insights

The interactions of 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium with biological macromolecules are critical for elucidating its mechanism of action. Studies have suggested that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways . Understanding these interactions can lead to improved drug design and therapeutic strategies.

相似化合物的比较

Table 1: Structural Comparison

Feature 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium Pyrazolo-Triazole Derivatives (e.g., 2aa )
Core Structure Pyrazole-indazolium Pyrazole-triazole
Key Substituents Methyl (C7), phenyl (C9) Methyl (C6), phenyl (C3), phenylazo (C7)
Tautomeric Flexibility Fixed due to cationic charge Dynamic, resolved via ¹⁵N-NMR
Synthesis Complexity Moderate (no azo coupling required) High (requires diazonium coupling)

Pharmacological Analogues: Aminophylline and Isoproterenol

FKK’s bronchodilatory effects were compared to aminophylline (a xanthine derivative) and isoproterenol (a β-adrenergic agonist) in anesthetized dogs :

  • Potency: Isoproterenol showed the highest potency (effective at 0.003–0.3 µg/kg), followed by aminophylline (0.3–30 mg/kg), and this compound (0.1–3 mg/kg).
  • Aminophylline and isoproterenol induced stronger, prolonged cardiovascular stimulation (e.g., elevated LV dp/dt max) at bronchodilatory doses.

Table 2: Pharmacological Comparison

Parameter This compound Aminophylline Isoproterenol
Effective Dose (i.v.) 0.1–3.0 mg/kg 0.3–30.0 mg/kg 0.003–0.3 µg/kg
Bronchodilation Duration Moderate Long-lasting Short-acting
Cardiovascular Impact Mild vasodilation Significant stimulation Potent stimulation
Renal Vasculature Effect None Not reported Not reported

Analytical and Commercial Considerations

Structural Characterization

The indazolium derivative’s structure was confirmed via IR, UV-Vis, and multinuclear NMR (¹H, ¹³C, ¹⁵N), similar to pyrazolo-triazoles . Advanced methods like DFT/NMR integration (used for triazine derivatives in ) could further resolve complex heteronuclear couplings in such systems .

Commercial Availability

Industrial-scale production of 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium is established, with suppliers offering 25 kg/drum quantities for APIs and agrochemicals . In contrast, pyrazolo-triazoles remain primarily research-scale compounds.

生物活性

2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium, also referred to as FKK, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic potential, and research findings.

  • IUPAC Name : 7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo(1,2-a)indazol-4-ium
  • CAS Number : 78299-79-3
  • Molecular Formula : C17H19BrN2
  • Molecular Weight : 329.23 g/mol

Structural Formula

C17H19N2Br\text{C}_{17}\text{H}_{19}\text{N}_2\text{Br}

This compound exhibits its biological effects primarily through:

  • Bronchodilation : It relaxes the smooth muscles in the respiratory tract, making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Vasodilation : The compound has been shown to induce vasodilation in various blood vessels without significantly affecting cardiovascular parameters . This selective action may reduce the risk of side effects commonly associated with traditional bronchodilators.

Respiratory Disorders

Research indicates that this compound can be effective in managing respiratory disorders due to its bronchodilator properties. In studies involving animal models, the compound demonstrated significant improvements in airflow and reduced airway resistance .

Cardiovascular Effects

Preliminary studies suggest that this compound may have beneficial cardiovascular effects by promoting vasodilation while maintaining stable heart function. This characteristic differentiates it from other bronchodilators that often exert adverse cardiovascular effects .

Study on Bronchodilator Effects

Comparative Analysis with Other Compounds

CompoundMechanism of ActionCardiovascular ImpactBronchodilation Efficacy
This compound Smooth muscle relaxationMinimalHigh
Aminophylline Smooth muscle relaxationSignificantModerate
Theophylline Phosphodiesterase inhibitorModerateHigh

This table summarizes the comparative efficacy and safety profiles of this compound against traditional bronchodilators.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium, and how do reaction conditions influence yield?

  • Methodology : The compound’s tricyclic framework can be synthesized via cyclization of E-hydrazone esters under basic or acidic conditions. For example, unprotected E-hydrazones (e.g., 3x derivatives) facilitate the construction of fused pyridazino-indazolium systems through microwave-assisted or thermal cyclization . Key parameters include solvent polarity (e.g., dioxane or DMF), temperature (80–120°C), and catalysts (e.g., Cu(I) for click chemistry). Yields typically range from 40–70%, with impurities managed via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR (1H/13C): Confirms substituent positions (e.g., methyl at C7, phenyl at C9) and ring saturation .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 278.1294 for C17H15N3+) .
  • X-ray Crystallography : Resolves dihydro-pyrazoloindazolium geometry and confirms non-planar ring systems .
  • IR Spectroscopy : Identifies NH/CH stretching (2800–3100 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to assess redox potential or reactivity .
  • Molecular Docking : Screens against targets like kinases or GPCRs using PyMol or AutoDock. For example, phenyl and methyl groups may enhance hydrophobic interactions with enzyme pockets .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C7) with bioactivity using datasets from analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–1.0 µM) to identify non-linear effects, as seen in imidazo-benzimidazole studies .
  • Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity.
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., pyrazolo-pyrimidines) to contextualize discrepancies .

Q. How do structural modifications at the C7 and C9 positions affect pharmacological properties?

  • Methodology :

  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogen at C7, heteroaryl at C9) and test in vitro/in vivo. For example:
Substituent (C7)Bioactivity Trend
Methyl (original)Baseline activity
ChlorineEnhanced kinase inhibition
MethoxyReduced solubility
  • LogP Measurements : Assess lipophilicity changes via shake-flask or HPLC methods to optimize blood-brain barrier penetration .

Q. What experimental designs are optimal for evaluating the compound’s stability under physiological conditions?

  • Methodology :

  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
  • Plasma Stability Assays : Use rat/human plasma to quantify half-life and metabolite formation (e.g., oxidative deamination) .
  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and oxidants (H2O2) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FKK
Reactant of Route 2
FKK

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。